![molecular formula C11H16N2O4 B2918777 tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate CAS No. 1803587-45-2](/img/structure/B2918777.png)
tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate
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Overview
Description
Scientific Research Applications
Isomorphous Crystal Structures and Hydrogen Bonding
Research by Baillargeon et al. (2017) elucidates the crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include compounds related to tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate. These compounds are members of an isostructural family, where molecules are interconnected via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds with the same carbonyl group. This study highlights the importance of these compounds in understanding the interactions that govern crystal packing and structure stability Baillargeon et al., 2017.
Carbamate Derivatives and Hydrogen Bonds
Another study by Das et al. (2016) investigates carbamate derivatives, including tert-butyl carbamates, showcasing an interplay of strong and weak hydrogen bonds. These molecular interactions assemble the molecules into a three-dimensional architecture, demonstrating the significance of tert-butyl carbamates in molecular design and the formation of complex crystal structures Das et al., 2016.
Enantioselective Synthesis of Carbocyclic Analogues
The work of Ober et al. (2004) on a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, involving tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, underscores the role of tert-butyl carbamates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This research is pivotal for the development of nucleotide analogues with potential applications in medicine and biochemistry Ober et al., 2004.
Chemoselective Transformation in Organic Synthesis
Sakaitani and Ohfune (1990) explored the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This study demonstrates the utility of tert-butyl carbamates in organic synthesis, particularly in the selective protection and deprotection of amino groups, a critical step in the synthesis of complex organic molecules Sakaitani & Ohfune, 1990.
Intermediate in Synthesis of Biologically Active Compounds
Research by Zhao et al. (2017) on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate showcases its role as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This study not only provides insights into the synthetic routes for such intermediates but also underscores the broader implications of tert-butyl carbamates in pharmaceutical synthesis Zhao et al., 2017.
Safety and Hazards
- Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.
properties
IUPAC Name |
tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-5-8-4-7(6-16-8)9(12)14/h4,6H,5H2,1-3H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQACDDCZBDVOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate |
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